(S)-3-methyl-3-nitro-2-((S)-1-phenylethylamino)butanoic acid
Description
(S)-3-methyl-3-nitro-2-((S)-1-phenylethylamino)butanoic acid is a chiral, multifunctional carboxylic acid derivative characterized by two stereocenters in the S-configuration. Its structure includes:
- A carboxylic acid group at position 1.
- A 3-methyl-3-nitro substituent on the β-carbon.
- An (S)-1-phenylethylamino group at position 2.
The nitro group enhances electrophilicity, while the phenylethylamino moiety may influence solubility and biological interactions.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-methyl-3-nitro-2-[[(1S)-1-phenylethyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9(10-7-5-4-6-8-10)14-11(12(16)17)13(2,3)15(18)19/h4-9,11,14H,1-3H3,(H,16,17)/t9-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUMAKNXBGYCDQ-GXSJLCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C(=O)O)C(C)(C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@H](C(=O)O)C(C)(C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-methyl-3-nitro-2-((S)-1-phenylethylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by the introduction of the amino group through reductive amination. The final step involves the formation of the butanoic acid moiety through carboxylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(S)-3-methyl-3-nitro-2-((S)-1-phenylethylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
(S)-3-methyl-3-nitro-2-((S)-1-phenylethylamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-methyl-3-nitro-2-((S)-1-phenylethylamino)butanoic acid involves its interaction with specific molecular targets. The nitro and amino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The phenylethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Influence
The compound belongs to the broader class of butanoic acid derivatives. Key structural analogues and their comparative properties are summarized below:
*Estimated based on nitro group’s electron-withdrawing effects.
Key Observations:
Acidity: The nitro group in the target compound lowers the pKa compared to 3-methylbutanoic acid (~4.8 → ~2.5–3.0), enhancing its acidity .
Solubility: The bulky phenylethylamino group reduces water solubility relative to simpler acids like butanoic acid .
Stereochemical Complexity: Unlike 3-methylbutanoic acid (non-chiral), the target compound’s dual stereocenters enable enantioselective applications.
Comparative Research Findings
- Biological Activity: Amino-substituted butanoic acids (e.g., GABA analogues) are pharmacologically relevant. The nitro group could introduce unique reactivity or toxicity profiles.
Biological Activity
(S)-3-methyl-3-nitro-2-((S)-1-phenylethylamino)butanoic acid, also known by its CAS number 1093192-03-0, is a chiral amino acid derivative notable for its structural complexity and potential biological activities. This compound features a nitro group and an amino functionality, which contribute to its pharmacological properties.
- Molecular Formula : C13H18N2O4
- Molecular Weight : 266.29 g/mol
- CAS Number : 1093192-03-0
Biological Activity
Research indicates that this compound may exhibit several biological activities, primarily due to its unique structural features:
- Anti-inflammatory Properties : Computational predictions suggest that compounds with similar structures could possess anti-inflammatory effects, making this compound a candidate for further investigation in pain relief and inflammation reduction therapies.
- Analgesic Effects : The presence of the nitro group is often associated with enhanced interactions with biological targets, potentially leading to analgesic properties.
- Interaction with Biological Macromolecules : Molecular docking studies have indicated that this compound may interact with various proteins and enzymes, providing insights into its mechanism of action and therapeutic applications.
Structure-Activity Relationship (SAR)
The structural complexity of this compound allows for diverse biological activities. Its unique combination of functional groups enhances its interaction profile compared to simpler analogs. The following table summarizes some structurally related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenyethynylpyridine | Contains a pyridine ring | Antagonist for mGluR5 |
| 4-Nitrophenylalanine | Contains an amino acid structure | Potentially anti-inflammatory |
| Phenylethylamine | Simple amine structure | Neurotransmitter activity |
| This compound | Nitro group and amino acid derivative | Potential anti-inflammatory and analgesic effects |
In Silico Studies
Recent studies utilizing molecular docking simulations have provided insights into the binding affinities of this compound with various target proteins. These studies suggest that the compound may effectively inhibit certain enzymes involved in inflammatory pathways, potentially leading to novel therapeutic applications in treating inflammatory diseases.
Pharmacological Predictions
Computational methods have predicted that similar compounds exhibit a range of pharmacological effects, including:
- Inhibition of inflammatory mediators : Potentially reducing the production of cytokines involved in inflammatory responses.
- Analgesic mechanisms : Modulating pain pathways through interactions with neurotransmitter systems.
Q & A
Basic: What are the key considerations for synthesizing (S)-3-methyl-3-nitro-2-((S)-1-phenylethylamino)butanoic acid with high enantiomeric purity?
Methodological Answer:
Synthesis requires strict stereochemical control. Use asymmetric catalysis or chiral auxiliaries to establish the (S)-configured stereocenters. For example, introduce the phenylethylamine moiety via a chiral resolution step, employing enantioselective reductive amination or enzymatic methods to preserve stereochemistry . Nitro group incorporation should follow protocols that minimize racemization, such as low-temperature nitration with controlled pH. Post-synthesis, validate enantiomeric purity via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry .
Advanced: How can racemization be minimized during the introduction of the nitro group?
Methodological Answer:
Racemization often occurs under harsh acidic/basic conditions. Mitigate this by:
- Temperature Control: Conduct nitration below 0°C to reduce kinetic energy-driven bond cleavage.
- Protecting Groups: Temporarily protect the α-amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to stabilize the stereocenter during nitro addition .
- Solvent Selection: Use aprotic solvents (e.g., dichloromethane) to avoid proton exchange. Post-reaction, remove protecting groups under mild conditions (e.g., catalytic hydrogenation for Cbz) .
Basic: What analytical techniques are most reliable for confirming the compound’s stereochemistry?
Methodological Answer:
- Chiral HPLC: Employ columns with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers. Compare retention times with authentic standards .
- X-ray Crystallography: Resolve absolute configuration by growing single crystals and analyzing diffraction patterns. This is critical for publications requiring unambiguous stereochemical proof .
- NMR with Chiral Shift Reagents: Use europium-based reagents (e.g., Eu(hfc)₃) to induce splitting in proton signals, revealing diastereomeric interactions .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from:
- Purity Variability: Validate compound purity (>98% by HPLC) and exclude impurities (e.g., residual solvents) via LC-MS .
- Stereochemical Heterogeneity: Ensure enantiomeric excess (>99%) is confirmed, as even minor (R)-isomers can alter bioactivity .
- Assay Conditions: Standardize in vitro protocols (e.g., buffer pH, temperature) across studies. For in vivo work, account for metabolic differences using isotopically labeled analogs .
Basic: What factors influence the compound’s stability during storage?
Methodological Answer:
- Light Sensitivity: Store in amber vials to prevent nitro group photodegradation.
- Temperature: Keep at -20°C in anhydrous conditions to avoid hydrolysis of the ester/amide bonds.
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers. Stability studies (accelerated aging at 40°C/75% RH) can predict shelf-life .
Advanced: How can computational modeling predict the compound’s reactivity or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate thermodynamic parameters (e.g., activation energy for nitro group reduction) to guide synthetic optimization .
- Molecular Docking: Simulate interactions with target enzymes (e.g., nitroreductases) using software like AutoDock Vina. Validate predictions with mutagenesis studies .
- ADMET Prediction: Use tools like SwissADME to estimate solubility, bioavailability, and metabolic pathways, reducing experimental trial-and-error .
Basic: What experimental design principles apply to optimizing reaction yields?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). Response surface methodology (RSM) identifies optimal conditions .
- In-line Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress in real time, enabling rapid adjustments .
Advanced: How to address low yields in the final amide coupling step?
Methodological Answer:
Low yields may stem from steric hindrance or poor nucleophilicity. Solutions include:
- Coupling Reagents: Use HATU or DCC/HOBt for efficient activation of the carboxylic acid.
- Microwave-Assisted Synthesis: Enhance reaction kinetics by applying controlled microwave irradiation (e.g., 50°C, 30 min) .
- Solvent Optimization: Switch to DMF or THF to improve reagent solubility. Monitor pH to avoid premature deactivation .
Basic: How to validate the compound’s environmental impact in ecotoxicology studies?
Methodological Answer:
- Biodegradation Assays: Use OECD 301 protocols to measure mineralization rates in aqueous systems.
- Toxicity Profiling: Conduct Daphnia magna or algal growth inhibition tests to assess acute/chronic effects. Cross-reference with computational models (e.g., ECOSAR) .
Advanced: What strategies enable large-scale synthesis without compromising stereochemical integrity?
Methodological Answer:
- Flow Chemistry: Implement continuous-flow reactors for precise temperature/pH control, reducing batch-to-batch variability.
- Enzymatic Catalysis: Use immobilized lipases or transaminases for scalable, stereoselective transformations.
- Process Analytical Technology (PAT): Integrate real-time analytics (e.g., UPLC) to monitor critical quality attributes (CQAs) during scale-up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
